molecular formula C19H22N2O6S2 B2938594 methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1396770-35-6

methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2938594
CAS No.: 1396770-35-6
M. Wt: 438.51
InChI Key: KPUDUMRGRCNZDU-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its biological activity, its potential use as a synthetic reagent, or its physical properties .

Preparation Methods

The synthesis of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and phenylcarbamoyl groups. The synthetic route typically starts with the preparation of the thiophene-2-carboxylate core, followed by the addition of the sulfamoyl and phenylcarbamoyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.

    Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)furan-2-carboxylate:

Properties

IUPAC Name

methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDUMRGRCNZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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